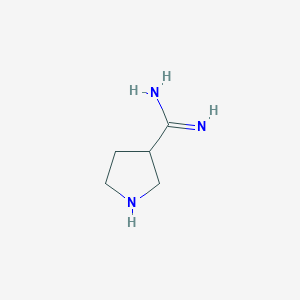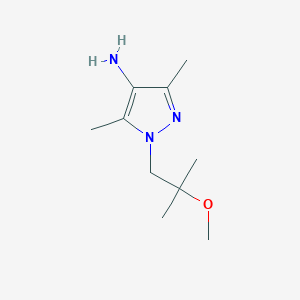
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of an amino group and an oxo group on the pyridine ring, and a propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)propanamide, while reduction could produce 3-(5-Amino-2-hydroxy-1,2-dihydropyridin-1-yl)propanamide .
Scientific Research Applications
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide: Similar structure but with an acetamide side chain.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring instead of a pyridine ring
Uniqueness
3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(5-amino-2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-8(13)11(5-6)4-3-7(10)12/h1-2,5H,3-4,9H2,(H2,10,12) |
InChI Key |
KGMFPGHYYFEXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)





![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)






![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)
